SERT Inhibitory Potency: 5-Ethoxy vs. 5-Methoxy
In a cross-study comparison using the same radioligand uptake assay in rat cortical synaptosomes, the N-substituted derivative of CAS 188111-22-0 (CHEMBL9894, bearing a 5-ethoxy group) inhibits [³H]5-HT uptake with an IC50 of 198 nM, while the analogous 5-methoxy derivative (A-80426) exhibits a significantly more potent IC50 of 13 nM [1]. This constitutes an approximately 15.2-fold difference in SERT inhibitory activity attributable solely to the ethoxy-to-methoxy substitution on the tetrahydronaphthalene core, when both compounds carry distinct N-alkyl extensions. Notably, CAS 188111-22-0 serves as the direct synthetic precursor to CHEMBL9894, making this SAR directly relevant to its value as a key intermediate.
| Evidence Dimension | Inhibition of [³H]5-HT uptake at the serotonin transporter (SERT) |
|---|---|
| Target Compound Data | IC50 = 198 nM (as N-benzo-dioxolyl-ethyl derivative CHEMBL9894, derived from CAS 188111-22-0) |
| Comparator Or Baseline | IC50 = 13 nM (A-80426, 5-methoxy N-benzofuran-ethyl analog) |
| Quantified Difference | Approximately 15.2-fold difference in potency |
| Conditions | Inhibition of [³H]5-HT uptake in synaptosomes from rat cortex; data curated by ChEMBL from Abbott Laboratories |
Why This Matters
This quantitative SAR demonstrates that the 5-ethoxy substituent imparts a distinct pharmacological profile compared to the 5-methoxy analog, making the compound a non-interchangeable intermediate for generating tool compounds with tunable SERT activity.
- [1] BindingDB. Entry BDBM50057103 (CHEMBL9894): IC50 = 198 nM at rat SERT. Entry BDBM50057128 (A-80426/CHEMBL268258): IC50 = 13 nM at rat SERT. Both curated by ChEMBL. View Source
